N-(2,2-dimethoxyethyl)prop-2-enamide is an organic compound with the molecular formula C₇H₁₃NO₃. It is characterized by the presence of a prop-2-enamide functional group, which contributes to its reactivity and potential applications in various fields. The compound is also known by synonyms such as N-Acryloylaminoacetaldehyde, indicating its structural features that include a vinyl group attached to an amide.
While specific biological activities of N-(2,2-dimethoxyethyl)prop-2-enamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, amides can show anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate the precise biological effects of this compound.
The synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide can be achieved through various methods:
N-(2,2-dimethoxyethyl)prop-2-enamide has potential applications in several areas:
Several compounds share structural similarities with N-(2,2-dimethoxyethyl)prop-2-enamide. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2,2-Dimethoxyethyl)acrylamide | C₇H₁₃NO₃ | Contains an acrylamide moiety; used in polymers |
N-(2-hydroxyethyl)prop-2-enamide | C₇H₁₃NO₂ | Hydroxyl group enhances solubility |
N,N-Dimethylacrylamide | C₇H₁₃N | Dimethyl substitution affects reactivity |
N-(2,2-dimethoxyethyl)prop-2-enamide is unique due to its specific substitution pattern and potential for diverse chemical transformations compared to other similar compounds. Its distinctive dimethoxyethyl group may also influence solubility and reactivity profiles differently than those observed in other amides or acrylamides.
Irritant